Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate is a chiral compound with significant interest in the fields of organic chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and an ester functional group. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate.
Reduction and Amination: The intermediate is then reduced using a reducing agent such as sodium borohydride, followed by amination with ammonia or an amine source to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.
3-Fluoro-4-methoxyphenylalanine: Contains an amino acid backbone, differing in its biological activity and applications.
Uniqueness
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate is unique due to its chiral nature and the presence of multiple functional groups, allowing for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
406216-42-0 |
---|---|
Molecular Formula |
C12H16FNO3 |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16FNO3/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10H,3,7,14H2,1-2H3/t10-/m0/s1 |
InChI Key |
ONGSQPYHCQJKPP-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC(=C(C=C1)OC)F)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.